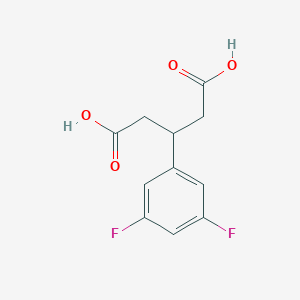
3-(3,5-Difluorophenyl)pentanedioic acid
Cat. No. B071393
Key on ui cas rn:
162549-35-1
M. Wt: 244.19 g/mol
InChI Key: QZZKCORFMJMYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05872118
Procedure details


To a hot (95° C.) solution prepared from sodium hydroxide (322 g, 8.1 mol) and deionized water (322 ml) was added a mixture of 2,4-diacetyl-3-(3,5-difluorophenyl)-5-hydroxy-5-methyl-1-cyclohexanone (43 g, 0. 112 mol) in ethanol (322 ml) with rapid stirring. The resulting mixture was refluxed for 4 hrs using an oil bath at 140° C. The ethanol was removed by spin evaporation in vacuo and the resulting slurry was cooled with an ice bath, and concentrated hydrochloric acid (12N) was added to adjust the pH to approximately 1. The precipitate was dissolved by the addition of water, and this aqueous solution was extracted with ethyl acetate (total volume 1500 ml). The ethyl acetate extracts were combined, washed with water, dried with MgSO4, and the volatiles were removed by spin evaporation in vacuo. Recrystallization of the residue from dichloromethane and hexanes gave 9.10 g (33%) of 3-(3,5-difluorophenyl)glutaric acid: m.p., 170°-172° C.;


Name
2,4-diacetyl-3-(3,5-difluorophenyl)-5-hydroxy-5-methyl-1-cyclohexanone
Quantity
43 g
Type
reactant
Reaction Step Two


Yield
33%
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].[OH2:3].C([CH:7]1[CH:12]([C:13]2[CH:18]=[C:17]([F:19])[CH:16]=[C:15]([F:20])[CH:14]=2)[CH:11]([C:21](=[O:23])C)C(O)(C)C[C:8]1=[O:26])(=O)C>C(O)C>[F:19][C:17]1[CH:18]=[C:13]([CH:12]([CH2:7][C:8]([OH:26])=[O:3])[CH2:11][C:21]([OH:23])=[O:1])[CH:14]=[C:15]([F:20])[CH:16]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
322 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
322 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
2,4-diacetyl-3-(3,5-difluorophenyl)-5-hydroxy-5-methyl-1-cyclohexanone
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1C(CC(C(C1C1=CC(=CC(=C1)F)F)C(C)=O)(C)O)=O
|
|
Name
|
|
|
Quantity
|
322 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was refluxed for 4 hrs
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 140° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethanol was removed by spin evaporation in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting slurry was cooled with an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
concentrated hydrochloric acid (12N) was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The precipitate was dissolved by the addition of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
this aqueous solution was extracted with ethyl acetate (total volume 1500 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed by spin evaporation in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the residue from dichloromethane and hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1)F)C(CC(=O)O)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.1 g | |
| YIELD: PERCENTYIELD | 33% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
